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Abstract

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a significant
role in regulating digestive processes, satiety, and various neuronal functions. The bioactive
forms of CCK, including the potent octapeptide CCK-8 (26-33), are derived from a single
precursor, prepro-CCK, encoded by the CCK gene. The expression of this gene is tightly
controlled through complex, tissue-specific mechanisms. In the intestine, its transcription is
primarily driven by dietary nutrients, whereas in the central nervous system, it is modulated by
growth factors, neurotransmitters, and hormones. This guide provides a comprehensive
overview of the molecular mechanisms governing CCK gene expression, detailing the key
transcription factors, promoter elements, and intracellular signaling pathways involved.
Furthermore, it presents structured quantitative data on CCK expression and provides detailed
protocols for essential experimental techniques used to study its genetic regulation, aimed at
researchers, scientists, and professionals in drug development.

Introduction to Cholecystokinin (CCK)

Cholecystokinin was first identified as a gut hormone responsible for gallbladder contraction.[1]
It is now recognized as a widely distributed molecular messenger, functioning as both a
hormone in the gastrointestinal (Gl) tract and a neurotransmitter in the central nervous system
(CNS).[2][3] The CCK gene encodes a 115-amino acid precursor molecule, prepro-CCK, which
is post-translationally processed to yield several biologically active peptides, such as CCK-58,
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CCK-33, and CCK-8.[2][4] Among these, sulfated CCK-8 (the amide of residues 26-33) is the
most potent and abundant form in the brain and periphery.[2]

The physiological actions of CCK are diverse and mediated by two G-protein coupled
receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).[4][5] In the periphery, CCK
stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility, while also
inducing satiety, a key function in appetite regulation.[1][3][6] In the CNS, CCK is implicated in
modulating anxiety, memory, and dopamine-mediated behaviors.[2][7][8] Given its central role
in both metabolic and neurological processes, understanding the regulation of the CCK gene is
of significant interest for therapeutic development.

CCK Gene Expression

The expression of the CCK gene is both spatially and temporally regulated, occurring
predominantly in the endocrine I-cells of the proximal small intestine and in various neurons
throughout the central and peripheral nervous systems.[3][9][10]

Tissue-Specific Expression

In the gut, CCK is produced by discrete endocrine cells in the upper small intestine.[11] In the
brain, it is one of the most abundant neuropeptides, with high expression levels found in the
cerebral cortex, hippocampus, and hypothalamus.[8][10][12] This dual expression pattern
underscores its function as both a digestive hormone and a neuromodulator.[3] Developmental
studies show that brain CCK mRNA levels are low before birth but increase markedly in the
weeks following birth, coinciding with the final maturation of the CNS.[7][13]

Quantitative Expression Data

RNA-sequencing data provides a quantitative measure of gene expression across different
tissues. The following table summarizes the relative mRNA expression levels of CCK and its
receptors, CCK1R and CCK2R, in various adult chicken tissues, as represented by transcripts
per million (TPM).
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Tissue CCK (TPM) CCKI1R (TPM) CCK2R (TPM)
Brain Regions
Primary Expression
Cerebrum Abundant - )
Site
Primary Expression
Hypothalamus Abundant - )
Site
. . Primary Expression
Midbrain Moderate - )
Site
Primary Expression
Cerebellum Moderate - )
Site
) ) Primary Expression
Hindbrain Moderate - i
Site
Gastrointestinal &
Endocrine
lleum Abundant Moderate -
Pancreas - High -
Duodenum Weak - -
Jejunum Weak - -
Cecum - Moderate -
Rectum - Moderate -
Pituitary Gland - Moderate -
Other Tissues
Testis Abundant - -
Thymus Gland Moderate - -
Thyroid Gland Moderate - -
Ovary Weak - -
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(Data synthesized
from RNA-seq
analysis in adult
chickens[14])

Regulation of CCK Gene Transcription

The transcription of the CCK gene is controlled by a complex interplay of cis-regulatory DNA
elements and trans-acting transcription factors, which are in turn activated by specific
intracellular signaling pathways. This regulation differs significantly between neuronal and
intestinal cells.

Promoter Structure and Key Regulatory Elements

Studies on the human CCK gene promoter have identified several critical cis-acting elements
located in the proximal upstream region.[15][16] These include:

o A CRE/TRE Element: A cAMP response element / 12-O-tetradecanoylphorbol-13-acetate
response element located approximately 80 bp upstream of the transcription initiation site.
[15][17] This element is crucial for stimulation by both the cAMP and MAPK signaling
pathways.[15]

e An Spl Site: A binding site for the Sp1 transcription factor located near the TATA box.[16]

o ADbHLH-ZIP Element: A binding site for basic helix-loop-helix zipper transcription factors.
Mutation of this element can decrease promoter activity significantly.[15]

o E-box Motifs: Two E-box motifs that flank the AP-1/TRE/CRE element.[16]

Key Transcription Factors

Several families of transcription factors are the major determinants of CCK gene transcription.
[15] These include:

o CREB/ATF Family: The cAMP Response Element-Binding Protein (CREB) and Activating
Transcription Factor (ATF) family members bind to the CRE/TRE element and are activated
by phosphorylation.[4][15]
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e AP-1 Family: The Activator Protein-1 (AP-1) complex, typically a dimer of Jun and Fos
proteins, also binds the CRE/TRE element and stimulates transcription.[4][15]

e Spl Transcription Factor: Sp1l is important for basal gene expression.[15]

o Upstream Stimulatory Factor (USF): This factor also contributes to the regulation of CCK
transcription.[15]

Signaling Pathways in Neuronal Cells

In neurons, CCK expression is induced by growth factors, CAMP, and other stimuli.[7][9] Two
major pathways converge on the activation of the CREB transcription factor.[17]

o Growth Factor (bFGF) -> MAPK Pathway: Basic fibroblast growth factor (bFGF) activates its
receptor, leading to the activation of Ras. This triggers two parallel mitogen-activated protein
kinase (MAPK) cascades: the p38 MAPK pathway and the ERK MAPK pathway. Both
pathways culminate in the phosphorylation and activation of CREB, stimulating CCK gene
transcription.[17]

e CAMP -> PKA Pathway: Neurotransmitters or hormones that increase intracellular cyclic
adenosine 3', 5'-monophosphate (cCAMP) levels activate Protein Kinase A (PKA). PKA then
directly phosphorylates and activates CREB.[9][17]

These pathways can act synergistically, leading to a cumulative phosphorylation of CREB and
robust induction of CCK gene expression.[17]
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1. Sample Collection
(e.g., Intestinal Mucosa, Brain Tissue)

:

2. RNA Extraction
(e.g., Trizol Reagent)

:

3. RNA Quality & Quantity Assessment
(e.g., NanoDrop, Bioanalyzer)

l

4. Reverse Transcription
Convert mRNA to cDNA using
Reverse Transcriptase

Binds l
5. Quantitative PCR (qPCR)

i Amplify CCK and Reference Gene cDNA
i with specific primers and fluorescent probe
v (e.g., SYBR Green, TagMan)

CCK Gene l

6. Data Analysis
Calculate relative expression using
[CCK mRNA Transcription] the 2-AACt method
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1. Construct Reporter Vector
Clone CCK promoter sequence
upstream of Firefly Luciferase gene

l

2. Cell Culture & Transfection
Co-transfect cells (e.g., SK-N-MC)
with CCK-Luciferase vector and a

Renilla Luciferase control vector

'

3. Cell Treatment
Apply stimuli (e.g., bFGF, Forskolin)
to induce promoter activity

'

4. Cell Lysis
Harvest cells and prepare lysate

‘

5. Luminescence Measurement
Sequentially measure Firefly and
Renilla luciferase activity in a luminometer

l

6. Data Normalization
Calculate Firefly/Renilla ratio to
determine relative promoter activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1639644?utm_src=pdf-body-img
https://www.benchchem.com/product/b1639644?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. phoenixpeptide.com [phoenixpeptide.com]

2. sigmaaldrich.cn [sigmaaldrich.cn]

3. Scholars@Duke publication: Cholecystokinin cells. [scholars.duke.edu]
4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular
Processes [frontiersin.org]

6. Biochemistry, Cholecystokinin - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

7. Regulation of neuronal cholecystokinin gene transcription - PubMed
[pubmed.ncbi.nim.nih.gov]

8. BRAIN EXPRESSION AND SONG REGULATION OF THE CHOLECYSTOKININ GENE
IN THE ZEBRA FINCH (TAENIOPYGIA GUTTATA) - PMC [pmc.ncbi.nim.nih.gov]

9. Cholecystokinin gene transcription: promoter elements, transcription factors and signaling
pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

10. CCK protein expression summary - The Human Protein Atlas [proteinatlas.org]
11. JCI - Dietary regulation of rat intestinal cholecystokinin gene expression. [jci.org]

12. Overexpression of CCK Neuropeptide in brain is linked to ZBTB20 mutations: potential
diagnostic relevance in glioblastoma - PMC [pmc.ncbi.nim.nih.gov]

13. research.regionh.dk [research.regionh.dk]

14. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional
analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

15. Transcriptional regulation of the human cholecystokinin gene: composite action of
upstream stimulatory factor, Sp1, and members of the CREB/ATF-AP-1 family of
transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

16. academic.oup.com [academic.oup.com]

17. Mitogen-activated protein kinase and protein kinase A signaling pathways stimulate
cholecystokinin transcription via activation of cyclic adenosine 3',5'-monophosphate
response element-binding protein - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Cholecystokinin (26-33) gene expression and
regulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1639644#cholecystokinin-26-33-gene-expression-
and-regulation]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://phoenixpeptide.com/products/cholecystokinin-cck-26-33-non-sulfated-human-rat-mouse-porcine-canine-bovine-chicken-eia-kit/
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/275/623/c2581dat.pdf
https://scholars.duke.edu/publication/643956
https://www.lifemapsc.com/gcsuite/gc_trial/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00112/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00112/full
https://www.ncbi.nlm.nih.gov/books/NBK534204/
https://pubmed.ncbi.nlm.nih.gov/11713982/
https://pubmed.ncbi.nlm.nih.gov/11713982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3075806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3075806/
https://pubmed.ncbi.nlm.nih.gov/11457512/
https://pubmed.ncbi.nlm.nih.gov/11457512/
https://www.proteinatlas.org/ENSG00000187094-CCK
https://www.jci.org/articles/view/113552
https://pmc.ncbi.nlm.nih.gov/articles/PMC12505565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12505565/
https://research.regionh.dk/en/publications/regulation-of-neuronal-cholecystokinin-gene-transcription/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9706633/
https://pubmed.ncbi.nlm.nih.gov/8561897/
https://pubmed.ncbi.nlm.nih.gov/8561897/
https://pubmed.ncbi.nlm.nih.gov/8561897/
https://academic.oup.com/endo/article/142/2/721/2988915
https://pubmed.ncbi.nlm.nih.gov/10077003/
https://pubmed.ncbi.nlm.nih.gov/10077003/
https://pubmed.ncbi.nlm.nih.gov/10077003/
https://www.benchchem.com/product/b1639644#cholecystokinin-26-33-gene-expression-and-regulation
https://www.benchchem.com/product/b1639644#cholecystokinin-26-33-gene-expression-and-regulation
https://www.benchchem.com/product/b1639644#cholecystokinin-26-33-gene-expression-and-regulation
https://www.benchchem.com/product/b1639644#cholecystokinin-26-33-gene-expression-and-regulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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